Fenozolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

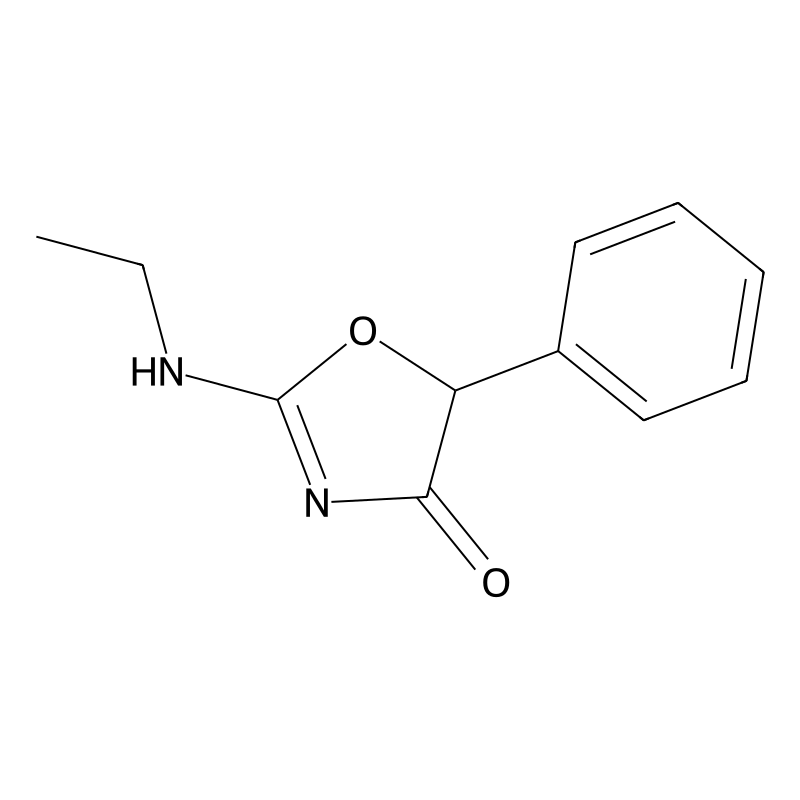

Fenozolone is a psychoactive compound classified as a stimulant, primarily used for its effects on the central nervous system. Its chemical formula is and it is known to exhibit properties similar to those of amphetamines. Fenozolone is recognized for its potential in enhancing cognitive functions and improving mood, making it a subject of interest in both clinical and research settings. It has been studied for its effects on neurotransmitter systems, particularly in relation to catecholamines and serotonin.

Brain Activity Measurement:

One area of research explores fenozolone's impact on functional magnetic resonance imaging (fMRI) measurements. fMRI is a technique used to assess brain activity by detecting changes in blood flow. Studies suggest that fenozolone might enhance the signal obtained during fMRI, potentially leading to a more accurate picture of brain function during tasks.[1]

Neurorehabilitation Research:

Another area of investigation focuses on fenozolone's role in neurorehabilitation. This field aims to help patients regain lost neurological function after stroke or other injuries. Some studies have examined the effects of fenozolone on brain activity during motor tasks in healthy individuals. The findings suggest it might influence specific brain regions involved in movement control, although further research is needed to understand its potential application in rehabilitation settings. []

- Oxidation: Fenozolone can be oxidized to form various metabolites, which may have different biological activities.

- Alkylation: This involves the introduction of alkyl groups into the molecule, altering its pharmacological properties.

- Hydrolysis: The compound can also undergo hydrolysis, leading to the formation of simpler molecules that may exhibit different biological activities .

The biological activity of fenozolone is primarily linked to its interaction with neurotransmitter systems. Research indicates that fenozolone acts as a stimulant by enhancing the release and uptake inhibition of catecholamines, particularly dopamine and norepinephrine. This mechanism is similar to other stimulants but may differ in potency and efficacy. Studies have shown that fenozolone can influence locomotor activity and cognitive functions in animal models, suggesting its potential applications in treating attention deficit hyperactivity disorder and other cognitive impairments .

The synthesis of fenozolone has been explored through various methods:

- Traditional Synthesis: Initial methods involved multi-step organic reactions, including cyclization processes that yield the desired compound from simpler precursors.

- Alternative Routes: More recent studies have proposed alternative synthetic routes that may offer better yields or reduced costs. These include using chiral intermediates to produce enantiomerically pure forms of fenozolone .

Fenozolone has several notable applications:

- Cognitive Enhancer: Due to its stimulant properties, it is investigated for use in cognitive enhancement therapies.

- Psychostimulant: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder and narcolepsy.

- Research Tool: In pharmacological research, fenozolone serves as a model compound for studying the mechanisms of action of stimulants and their effects on neurotransmitter systems .

Interaction studies involving fenozolone have focused on its effects on neurotransmitter uptake and release. Research has demonstrated that fenozolone significantly affects the uptake of serotonin and catecholamines in various brain regions, indicating its role as a reuptake inhibitor. These interactions suggest potential therapeutic benefits but also raise concerns regarding abuse potential and side effects associated with stimulant use .

Fenozolone shares similarities with several other psychoactive compounds, particularly those within the stimulant category. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Primary Use | Unique Features |

|---|---|---|---|

| Fenozolone | C11H12N2O2 | Cognitive enhancement | Specific action on serotonin uptake |

| Aminorex | C9H10N2O | Appetite suppressant | Linked to pulmonary hypertension |

| Pemoline | C9H10N2O | Attention deficit hyperactivity disorder | Lower abuse potential compared to amphetamines |

| Thozalinone | C10H12N2O | Stimulant | Different metabolic pathways |

| 4-Methylaminorex | C10H13N3 | Stimulant | Higher potency than fenozolone |

Fenozolone's unique profile lies in its specific interactions with neurotransmitter systems while maintaining a distinct chemical structure compared to other stimulants. This specificity contributes to its potential therapeutic applications while also necessitating careful consideration regarding safety and efficacy .

Thermodynamic Parameters (Melting Point, Boiling Point)

Fenozolone exhibits well-defined thermodynamic characteristics that are critical for understanding its stability and processing requirements. The compound demonstrates a melting point of 148°C [1] [2], which indicates substantial thermal stability under standard atmospheric conditions. This relatively high melting point is consistent with the crystalline nature of the compound and the presence of intermolecular forces arising from its heterocyclic oxazoline structure and aromatic phenyl group.

The boiling point of Fenozolone has not been experimentally determined under standard conditions [3] [4]. This absence of boiling point data likely reflects the thermal instability of the compound at elevated temperatures before reaching its boiling threshold. Thermal analysis indicates that Fenozolone undergoes decomposition in the temperature range of 134-143°C [4], which occurs below the expected boiling point, making direct boiling point determination challenging.

Table 1: Thermodynamic Parameters of Fenozolone

| Parameter | Value | Reference |

|---|---|---|

| Melting Point | 148°C | [1] [2] |

| Boiling Point | Not determined | [3] [4] |

| Decomposition Temperature | 134-143°C | [4] |

| Molecular Weight | 204.23 g/mol | [5] [6] [7] |

The thermal behavior of Fenozolone can be attributed to the stability of its oxazoline ring system. The compound forms white crystalline structures when recrystallized from anhydrous benzene [8] [2], demonstrating the organized molecular packing that contributes to its defined melting characteristics.

Solubility Profile in Organic Solvents and Aqueous Media

Fenozolone exhibits limited water solubility with a measured aqueous solubility of 1.23 mg/mL [7], classifying it as a poorly water-soluble compound. This low aqueous solubility is characteristic of lipophilic compounds containing aromatic systems and heterocyclic structures.

The compound demonstrates variable solubility in organic solvents, which is essential for analytical procedures and potential formulation development. Fenozolone shows slight solubility in dimethyl sulfoxide (DMSO) and methanol [9] [4], while displaying good solubility in ethanol and dimethylformamide (DMF) [10]. The compound is particularly soluble in benzene, which has been historically used for recrystallization procedures [8] [2].

Table 2: Solubility Profile of Fenozolone

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 1.23 mg/mL | [7] |

| DMSO | Slightly soluble | [9] [4] |

| Methanol | Slightly soluble | [9] [4] |

| Ethanol | Soluble | [10] |

| DMF | Soluble | [10] |

| Benzene | Soluble (recrystallization) | [8] [2] |

The lipophilic character of Fenozolone is further supported by its calculated logP values of 1.49 (ALOGPS) and 1.43 (Chemaxon) [7], indicating moderate lipophilicity that favors partitioning into organic phases over aqueous environments. This solubility profile has important implications for bioavailability and formulation strategies.

pKa Analysis and pH-Dependent Behavior

The ionization behavior of Fenozolone reveals complex acid-base properties due to its heterocyclic structure containing nitrogen atoms. The compound exhibits a basic pKa value of 4.22 [11], with additional computational predictions suggesting a stronger basic pKa of -0.79 [7] and an acidic pKa of 15.33 [7].

The physiological charge of Fenozolone is neutral (0) [7] under physiological pH conditions, indicating that the compound exists predominantly in its molecular form rather than ionized states at biological pH ranges. This neutral charge state contributes to its lipophilic characteristics and membrane permeability properties.

Table 3: Ionization Constants of Fenozolone

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa (Basic) | 4.22 | Experimental | [11] |

| pKa (Basic) | -0.79 | Computational (Chemaxon) | [7] |

| pKa (Acidic) | 15.33 | Computational (Chemaxon) | [7] |

| Physiological Charge | 0 | Calculated | [7] |

The pH-dependent stability of Fenozolone shows marked differences between acidic and alkaline conditions. The compound demonstrates stability in alkaline solutions but exhibits instability under acidic conditions [2]. This pH-dependent behavior is particularly relevant for degradation studies and has been exploited analytically, where acid hydrolysis converts Fenozolone to 5-phenyl-2,4-oxazolidinedione, a common degradation product shared with related compounds such as pemoline [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Loubinoux I, Boulanouar K, Ranjeva JP, Carel C, Berry I, Rascol O, Celsis P, Chollet F. Cerebral functional magnetic resonance imaging activation modulated by a single dose of the monoamine neurotransmission enhancers fluoxetine and fenozolone during hand sensorimotor tasks. J Cereb Blood Flow Metab. 1999 Dec;19(12):1365-75. PubMed PMID: 10598941.

3: Mundler F. [Clinical trial of a new psychostimulant drug (fenozolone)]. Rev Neuropsychiatr Infant. 1972 Jun-Jul;20(6):615-8. French. PubMed PMID: 4637788.

4: Ramirez A, Vial H, Barailler J, Pacheco H. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain]. C R Acad Sci Hebd Seances Acad Sci D. 1978 Jul 3;187(1):53-6. French. PubMed PMID: 29714.

5: Marcy R, Quermonne MA, Nammathao B. Antagonism of skin conductance response (SCR) habituation during iterative photostimulation in mice: habituation test - a new psychopharmacological method for detecting and quantifying enhancement of psychic activity. Psychopharmacology (Berl). 1977 Aug 31;54(1):73-80. PubMed PMID: 410063.

6: Baumevieille M, Haramburu F, Bégaud B. Abuse of prescription medicines in southwestern France. Ann Pharmacother. 1997 Jul-Aug;31(7-8):847-50. PubMed PMID: 9220042.

7: Loubinoux I, Tombari D, Pariente J, Gerdelat-Mas A, Franceries X, Cassol E, Rascol O, Pastor J, Chollet F. Modulation of behavior and cortical motor activity in healthy subjects by a chronic administration of a serotonin enhancer. Neuroimage. 2005 Aug 15;27(2):299-313. PubMed PMID: 15950492.

8: Loubinoux I, Pariente J, Boulanouar K, Carel C, Manelfe C, Rascol O, Celsis P, Chollet F. A single dose of the serotonin neurotransmission agonist paroxetine enhances motor output: double-blind, placebo-controlled, fMRI study in healthy subjects. Neuroimage. 2002 Jan;15(1):26-36. PubMed PMID: 11771971.